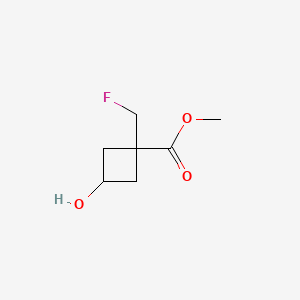
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a hydroxyl group on a cyclobutane ring makes it a valuable compound for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the hydrofluoromethylation of alkenes using fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is activated by blue LED light and involves the use of (Me3Si)3SiH as a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with biological molecules through its fluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing molecular targets and pathways. The fluoromethyl group, in particular, can enhance the metabolic stability of the compound, making it a valuable tool in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(trifluoromethyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of a single fluorine atom in the fluoromethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDSUBIYAFAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














